molecular formula C14H18ClN3O2 B2867630 2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1707602-59-2

2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No.: B2867630
CAS No.: 1707602-59-2
M. Wt: 295.77
InChI Key: LWRMSKCOVSXPPY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (molecular formula: C₁₄H₁₈ClN₃O₂, molecular weight: 295.76 g/mol) is a spirocyclic compound featuring a triazaspiro[4.5]decane core substituted with a 3-methoxyphenyl group at the 2-position. This compound is characterized by its high purity (≥95%) and is typically used in research settings for pharmacological studies, particularly in the context of serotonin receptor modulation . The 3-methoxyphenyl substituent confers unique electronic and steric properties, which may enhance binding affinity to specific biological targets compared to simpler alkyl or aryl analogs.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-19-11-4-2-3-10(9-11)12-16-13(18)14(17-12)5-7-15-8-6-14;/h2-4,9,15H,5-8H2,1H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRMSKCOVSXPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3(CCNCC3)C(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14_{14}H18_{18}ClN3_3O2_2
  • Molecular Weight : 295.77 g/mol
  • CAS Number : 1707602-59-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cardiovascular health and anti-inflammatory responses.

1. Cardiovascular Effects

A study highlighted the compound's role as a mitochondrial permeability transition pore (mPTP) inhibitor, which is crucial in myocardial infarction (MI) treatment. The findings suggest that it helps preserve mitochondrial function during reperfusion, thereby reducing apoptotic rates and improving cardiac function post-MI. The compound demonstrated:

  • Inhibition of mPTP opening , which is linked to reduced myocardial cell death.
  • Improvement in cardiac function when administered during reperfusion phases .

2. Anti-inflammatory Activity

Another significant aspect of this compound is its anti-inflammatory potential. Research on triazine derivatives, including this compound, has shown efficacy in reducing inflammation markers. The following table summarizes key findings from studies on related triazine compounds:

CompoundBiological ActivityMechanism of Action
Triazine DerivativesAnti-inflammatoryInhibition of pro-inflammatory cytokines
2-(3-Methoxyphenyl)...Potential mPTP inhibitionPreserves mitochondrial ATP content
Other Related CompoundsVascular protective effectsModulation of endothelial function

Study on Myocardial Infarction

In a controlled study involving animal models of MI, the administration of this compound resulted in:

  • Significant reduction in infarct size .
  • Enhanced recovery of left ventricular function , indicating its therapeutic potential in acute cardiac events .

In Vitro Studies

In vitro assays have confirmed that compounds with similar triazine structures can inhibit various inflammatory pathways by:

  • Reducing levels of TNF-alpha and IL-6.
  • Modulating NF-kB signaling pathways, which are critical for inflammatory responses .

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • mPTP Complex : By inhibiting mPTP opening, the compound helps maintain mitochondrial integrity during stress conditions.
  • Cytokine Modulation : It appears to influence cytokine production through various signaling pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and analogous triazaspiro derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance
2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride 3-Methoxyphenyl C₁₄H₁₈ClN₃O₂ 295.76 High purity (≥95%); aromatic methoxy group enhances lipophilicity Potential serotonin receptor modulator (e.g., 5-HT₂C) due to structural similarity to RS102221
2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate Dimethylamino C₉H₂₀Cl₂N₄O₂ 287.19 Dihydrochloride salt improves solubility; lacks aromaticity Limited receptor specificity; often used as an intermediate in synthesis
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride 4-Fluorophenyl C₁₃H₁₅ClFN₃O 283.73 Fluorine atom increases electronegativity and metabolic stability Explored in CNS drug discovery for improved pharmacokinetics
2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride Cyclobutyl C₁₁H₁₈ClN₃O 267.73 Rigid cyclobutyl group reduces conformational flexibility Investigated for selective enzyme inhibition due to steric constraints
8-(3-Bromo-5-chloropyridin-4-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one Halogenated pyridinyl C₁₂H₁₃BrClN₃O 354.61 Microwave-assisted synthesis (78% yield); halogen atoms enhance reactivity Used in cross-coupling reactions to generate diverse spirocyclic libraries

Key Observations from Comparative Analysis

In contrast, 4-fluorophenyl analogs exhibit enhanced metabolic stability but reduced receptor selectivity . Dimethylamino-substituted derivatives (e.g., ) are less biologically active but serve as versatile intermediates due to their solubility .

Synthetic Accessibility

  • Microwave-assisted synthesis (e.g., ) improves yields (78%) for halogenated derivatives but introduces challenges in purification compared to the straightforward preparation of the target compound .

Structural Rigidity and Target Engagement

  • Cyclobutyl -substituted analogs () demonstrate reduced conformational flexibility, which may limit off-target effects but also decrease binding affinity for dynamic targets like 5-HT receptors .

Pharmacokinetic Considerations

  • The 3-methoxyphenyl group in the target compound likely enhances blood-brain barrier penetration compared to polar substituents (e.g., dihydrochloride salts in ) .

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